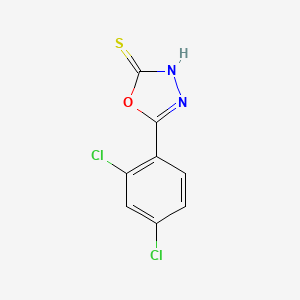

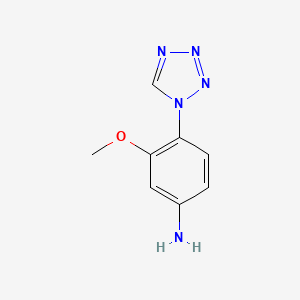

6-溴-7-硝基-2,3-二氢-1,4-苯并二恶英

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine is a derivative of the benzodioxine family, which is not directly discussed in the provided papers. However, related compounds such as 6,3'-dibromoflavone and 6-nitro-3'-bromoflavone have been studied for their interaction with the benzodiazepine binding site of the gamma amino butyric acid receptor complex, showing partial agonistic properties and anxiolytic-like effects in mice . Another related compound, 6-bromo-3′-nitroflavone, has been synthesized and shown to have high affinity for benzodiazepine receptors, particularly in the cerebellar and cerebral cortical regions, and to produce anxiolytic effects in mice .

Synthesis Analysis

The synthesis of related compounds involves specific reactions tailored to introduce bromo and nitro groups into the flavone structure. For instance, 6-bromo-3′-nitroflavone was synthesized through a process that resulted in a compound with high affinity for benzodiazepine receptors . Although the exact synthesis of 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds similar to 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine, such as 6,3'-dibromoflavone and 6-nitro-3'-bromoflavone, includes bromo and nitro substituents that are crucial for their interaction with the benzodiazepine binding site . The presence of these substituents is likely to influence the binding affinity and pharmacological profile of these compounds.

Chemical Reactions Analysis

The chemical reactions involving the synthesis and modification of benzodioxine derivatives are not explicitly discussed in the provided papers. However, the synthesis of related compounds like 7-Bromo-2H-1,4-benzothiazine-3,5,8(4H)-trione involves reactions such as reductive cyclization and oxidation, which could be relevant for the synthesis of 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine are not directly reported in the provided papers. However, the properties of similar compounds, such as their melting points, purity, and spectral characteristics, are typically determined through experimental methods like thin layer chromatography and infrared spectroscopy . These methods could be used to analyze the physical and chemical properties of 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine as well.

科学研究应用

抗菌和抗真菌应用

多项研究合成了 6-溴-7-硝基-2,3-二氢-1,4-苯并二恶英的衍生物,以评估其抗菌和抗真菌潜力。例如,通过 1,4-苯并二氧烷-6-胺与各种亲电试剂反应合成的化合物表现出合适的抗菌和抗真菌活性,其中一些化合物显示出低溶血活性,表明它们具有毒性较低的抗菌剂潜力 (Abbasi 等,2020)。此外,另一项研究合成了针对细菌生物膜抑制的新型衍生物,发现一些合成的分子对特定菌株的生物膜表现出合适的抑制作用,同时表现出适度的细胞毒性 (Abbasi 等,2020)。

抗癌应用

专注于 6-溴-7-硝基-2,3-二氢-1,4-苯并二恶英衍生物的抗癌特性的研究显示出有希望的结果。一项特定研究进行了分子对接和量子化学计算分析,以预测该分子的抗癌特性。该研究得出结论,基于结合能和分子间能量值,标题化合物通过水解酶抑制活性具有抗癌特性 (Shafi 等,2020)。

用于治疗应用的酶抑制

6-溴-7-硝基-2,3-二氢-1,4-苯并二恶英衍生物的酶抑制潜力已被探索用于治疗应用,包括抗糖尿病和抗炎治疗。一项研究合成了化合物以通过抑制 α-葡萄糖苷酶来评估其抗糖尿病潜力,发现一些化合物具有中等抑制活性,表明它们具有作为 2 型糖尿病治疗剂的潜力 (Abbasi 等,2023)。另一项研究合成了衍生物以评估其抗炎和镇痛活性,确定了具有显着活性的化合物,表明它们具有作为开发新治疗剂的先导的潜力 (Rajanarendar 等,2013)。

属性

IUPAC Name |

6-bromo-7-nitro-2,3-dihydro-1,4-benzodioxine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c9-5-3-7-8(14-2-1-13-7)4-6(5)10(11)12/h3-4H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFAMONJVJBDQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347418 |

Source

|

| Record name | 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine | |

CAS RN |

59820-92-7 |

Source

|

| Record name | 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B1298380.png)

![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine](/img/structure/B1298381.png)

![6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298398.png)